molecular formula C44H34NO2P B3178603 (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine CAS No. 676127-12-1

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine

Cat. No.: B3178603
CAS No.: 676127-12-1
M. Wt: 639.7 g/mol
InChI Key: KEIZMADKDYGTFM-LOYHVIPDSA-N
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Description

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its chiral centers and the presence of multiple aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

One common synthetic route involves the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of naphthalenyl groups onto the aromatic ring, followed by the formation of the phosphacyclohepta ring through a series of cyclization reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles, leading to the formation of various derivatives. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. Additionally, in industry, it is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes and physiological functions.

Comparison with Similar Compounds

Compared to other similar compounds, (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A’]dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine stands out due to its unique combination of chiral centers and aromatic rings. Similar compounds include naphthalene-substituted aromatic esters and other phosphacyclohepta derivatives . the specific arrangement of functional groups and the presence of the phosphacyclohepta ring in this compound confer distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34NO2P/c1-29(35-23-11-17-31-13-3-7-19-37(31)35)45(30(2)36-24-12-18-32-14-4-8-20-38(32)36)48-46-41-27-25-33-15-5-9-21-39(33)43(41)44-40-22-10-6-16-34(40)26-28-42(44)47-48/h3-30H,1-2H3/t29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIZMADKDYGTFM-LOYHVIPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C(C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N([C@H](C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Reactant of Route 4
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Reactant of Route 5
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine

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